molecular formula C6H6F2O2S B13614655 6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid

6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B13614655
M. Wt: 180.17 g/mol
InChI Key: BVWILZWQUVZTMT-UHFFFAOYSA-N
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Description

6,6-Difluoro-3-thiabicyclo[310]hexane-1-carboxylic acid is a unique bicyclic compound characterized by the presence of fluorine atoms and a sulfur atom within its structure

Preparation Methods

The synthesis of 6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid typically involves multistep reactions starting from commercially available compounds. One common synthetic route includes the use of diastereomerically pure cis- and trans-6,6-difluorobicyclo[3.1.0]hexane building blocks . The reaction conditions often involve specific reagents and catalysts to ensure the desired stereochemistry and yield.

Chemical Reactions Analysis

6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common reagents used in these reactions include methyllithium and other organometallic compounds . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorine and sulfur atoms, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H6F2O2S

Molecular Weight

180.17 g/mol

IUPAC Name

6,6-difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C6H6F2O2S/c7-6(8)3-1-11-2-5(3,6)4(9)10/h3H,1-2H2,(H,9,10)

InChI Key

BVWILZWQUVZTMT-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2(F)F)(CS1)C(=O)O

Origin of Product

United States

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